3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one
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Overview
Description
3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key feature that contributes to its interesting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, which include the use of specific reagents and conditions to ensure high yield and purity . The process often requires careful control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as hydroxyl and ketone.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like halides or amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the development of novel pesticides due to its nematicidal activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, influencing various physiological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other members of the tropane alkaloid family, such as atropine and scopolamine . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .
Uniqueness: What sets 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one apart is its specific combination of functional groups, which confer unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63200-44-2 |
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Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-23-14-19-12-13-20(15-23)24(19)21(26)22(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20,25H,12-16H2,1H3 |
InChI Key |
OCAKLJJBSJLFGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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